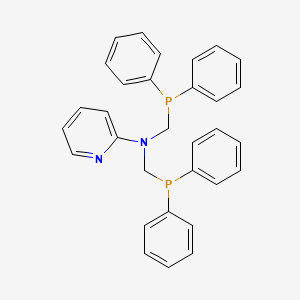
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is an organic compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound is characterized by the presence of a pyridine ring substituted with bis(diphenylphosphino)methyl groups, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine typically involves the reaction of 2,6-dichloropyridine with diphenylphosphine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by diphenylphosphino groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry .
科学研究应用
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine has a wide range of applications in scientific research:
作用机制
The mechanism by which N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The pyridine ring also contributes to the overall stability and reactivity of the complex .
相似化合物的比较
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Similar in structure but lacks the bis(methyl)amino substitution.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand widely used in asymmetric synthesis.
2-Aminopyridine: An organic compound used in the production of various drugs.
Uniqueness
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is unique due to its specific substitution pattern, which enhances its ability to form stable and reactive metal complexes. This makes it particularly valuable in catalytic applications where high stability and reactivity are required .
属性
分子式 |
C31H28N2P2 |
|---|---|
分子量 |
490.5 g/mol |
IUPAC 名称 |
N,N-bis(diphenylphosphanylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C31H28N2P2/c1-5-15-27(16-6-1)34(28-17-7-2-8-18-28)25-33(31-23-13-14-24-32-31)26-35(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24H,25-26H2 |
InChI 键 |
ZXIWFXGTKWRBNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B1516753.png)
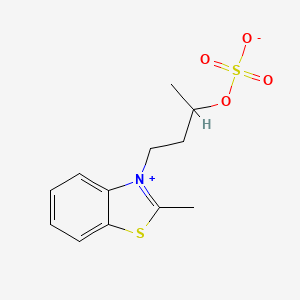
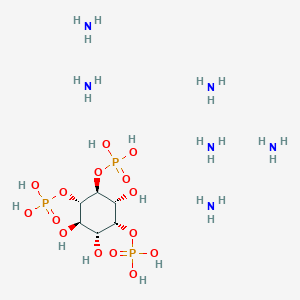
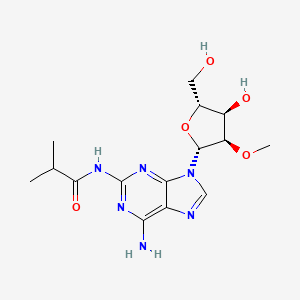
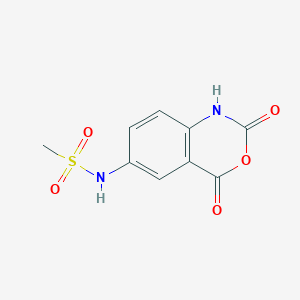
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516761.png)
![(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine](/img/structure/B1516763.png)
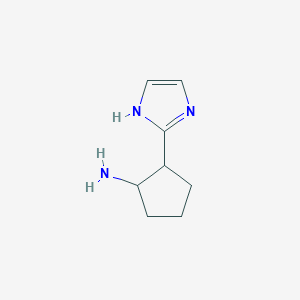
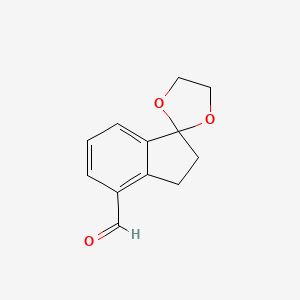
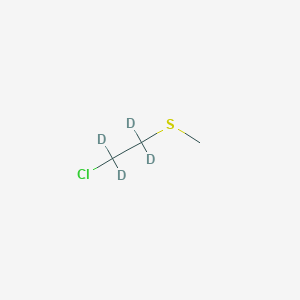
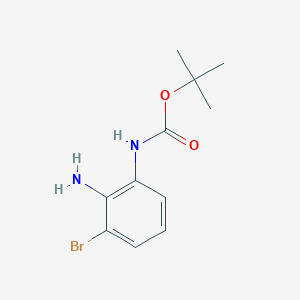
![(+/-)-1-[(3R*,4R*)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1516778.png)
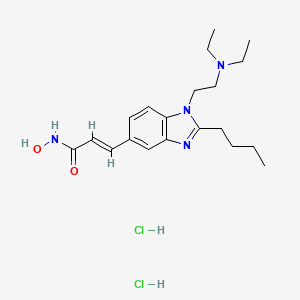
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)
